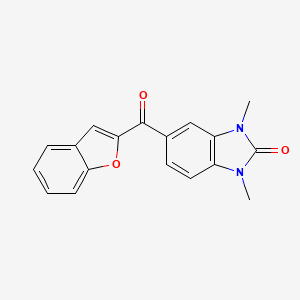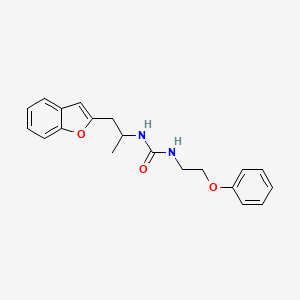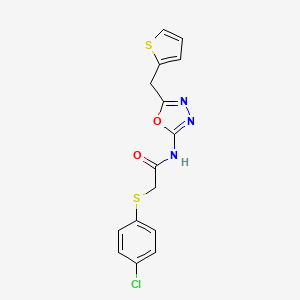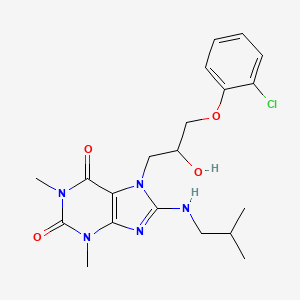
5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one” is a benzofuran derivative. Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran derivatives have been synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which has fewer side reactions and high yield, making it conducive to the construction of complex benzofuran ring systems .Chemical Reactions Analysis
While specific chemical reactions involving “5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one” are not available, benzofuran derivatives are known to participate in various chemical reactions. For instance, benzofuran substituted chalcone compounds have been synthesized in recent years .Wissenschaftliche Forschungsanwendungen
- Benzofuran derivatives exhibit potent antitumor properties. Research has highlighted their ability to inhibit cancer cell growth and induce apoptosis. Specifically, compounds like 5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one have been investigated for their potential as novel anticancer agents .
- Benzofuran compounds have demonstrated antibacterial activity against various pathogens. Researchers have explored their use in combating drug-resistant bacteria. The compound may contribute to novel antibacterial therapies .
- Some benzofuran derivatives possess strong antioxidant capabilities. These compounds can scavenge free radicals and protect cells from oxidative damage. Investigating the antioxidant potential of 5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one could lead to valuable insights .
- Recently, a novel macrocyclic benzofuran compound was discovered with anti-HCV activity. This finding suggests its potential as an effective therapeutic agent for hepatitis C disease .
- Researchers have developed innovative methods for constructing benzofuran rings. For instance, a unique free radical cyclization cascade allows the synthesis of complex polycyclic benzofuran compounds. Additionally, proton quantum tunneling has enabled the creation of benzofuran rings with high yield and minimal side reactions .
- Benzofuran compounds are widespread in higher plants, including Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. These natural sources provide a rich reservoir for drug discovery and development .
Antitumor Activity
Antibacterial Effects
Antioxidant Properties
Anti-Hepatitis C Virus (HCV) Activity
Synthetic Methods and Ring Construction
Natural Product Sources
Wirkmechanismus
Target of Action
The primary target of this compound is the GlcN6P synthase receptor . This receptor plays a crucial role in various biological processes, including antimicrobial and antioxidant activities .
Mode of Action
The compound interacts with its target, the GlcN6P synthase receptor, through a process known as docking . This interaction leads to changes in the receptor’s function, which can result in various biological effects .
Biochemical Pathways
It is known that benzofuran compounds, which this compound is a derivative of, have been shown to possess diverse pharmacological properties . These include anti-inflammatory, anticancer, anticonvulsant, and antimalarial activities .
Pharmacokinetics
It is known that the compound’s bioavailability can be influenced by various factors, including its chemical structure and the presence of functional groups .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential antimicrobial and antioxidant activities . For example, it may inhibit the growth of certain bacteria or enhance the body’s antioxidant defenses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other compounds or substances in the environment could potentially interact with this compound, altering its effectiveness . Additionally, factors such as temperature and pH could affect the compound’s stability .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(1-benzofuran-2-carbonyl)-1,3-dimethylbenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-19-13-8-7-12(9-14(13)20(2)18(19)22)17(21)16-10-11-5-3-4-6-15(11)23-16/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZVUZVQZOHQQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)C3=CC4=CC=CC=C4O3)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethoxy)benzoyl]piperazine](/img/structure/B2452326.png)
![N-[(2-chlorophenyl)methyl]-2-nitroaniline](/img/structure/B2452328.png)

![N-(2-methoxyphenyl)-2-[[2-[2-(5-methylimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2452331.png)

![3-(4-fluorobenzyl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2452334.png)
![N-isobutyl-3-[1-({2-[(3-methylbutyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2452335.png)
![3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-N-(4-methylphenyl)-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2452337.png)
![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2452338.png)
![7-(2-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2452339.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2452345.png)
![2,6-dichloro-N-({4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methyl)pyridine-3-sulfonamide](/img/structure/B2452346.png)